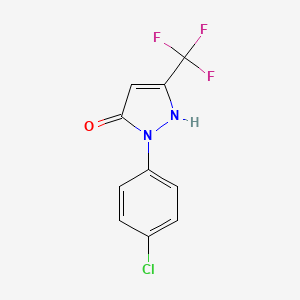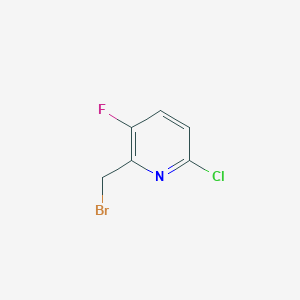![molecular formula C6H11BrSiZn B3046388 Zinc, bromo[3-(trimethylsilyl)-2-propynyl]- CAS No. 123871-69-2](/img/structure/B3046388.png)
Zinc, bromo[3-(trimethylsilyl)-2-propynyl]-
Übersicht
Beschreibung
Zinc, bromo[3-(trimethylsilyl)-2-propynyl]- is an inorganic compound commonly used in scientific research and laboratory experiments. It is a colorless, odorless solid with a molecular weight of 175.94 g/mol and a melting point of 535°C. This compound is known for its high reactivity and is utilized in various fields such as organic synthesis, catalysis, and biochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Zinc, bromo[3-(trimethylsilyl)-2-propynyl]- typically involves the reaction of zinc bromide with 3-(trimethylsilyl)-2-propynyl bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The product is then purified through recrystallization or distillation to obtain a high-purity compound.
Industrial Production Methods
Industrial production of Zinc, bromo[3-(trimethylsilyl)-2-propynyl]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The compound is produced in bulk and subjected to rigorous quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Zinc, bromo[3-(trimethylsilyl)-2-propynyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced to form zinc metal and other reduced species.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are used for substitution reactions.
Major Products Formed
Oxidation: Zinc oxide and various organic by-products.
Reduction: Zinc metal and reduced organic compounds.
Substitution: Substituted zinc compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Zinc, bromo[3-(trimethylsilyl)-2-propynyl]- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in biochemical assays and studies involving zinc-dependent enzymes.
Medicine: Investigated for its potential use in pharmaceutical formulations and drug delivery systems.
Industry: Utilized in the production of cosmetics, coatings, and other industrial products.
Wirkmechanismus
The mechanism of action of Zinc, bromo[3-(trimethylsilyl)-2-propynyl]- is not fully understood. it is believed to act as a Lewis acid, forming a complex with substrate molecules and facilitating their reaction. It may also act as a Brønsted acid, donating protons to substrate molecules and promoting their reaction. The compound’s high reactivity is attributed to the presence of the bromine and trimethylsilyl groups, which enhance its ability to participate in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromoallyltrimethylsilane: Similar in structure but differs in the position of the bromine atom.
Chlorotrimethylsilane: Contains a chlorine atom instead of bromine.
Vinyltrimethylsilane: Contains a vinyl group instead of a propynyl group.
Uniqueness
Zinc, bromo[3-(trimethylsilyl)-2-propynyl]- is unique due to its specific combination of zinc, bromine, and trimethylsilyl groups, which confer high reactivity and versatility in various chemical reactions. Its ability to act as both a Lewis and Brønsted acid makes it a valuable reagent in organic synthesis and catalysis.
Eigenschaften
IUPAC Name |
bromozinc(1+);trimethyl(prop-1-ynyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Si.BrH.Zn/c1-5-6-7(2,3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZHJAPZPISDJL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#C[CH2-].[Zn+]Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrSiZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-bromo-3-methyl-2H,3H-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B3046313.png)
![Diethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate](/img/structure/B3046314.png)


![2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B3046322.png)




